3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide
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Overview
Description
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopentylamine intermediate: This involves the reaction of cyclopentanone with thiophene-2-carboxaldehyde in the presence of a reducing agent to form the corresponding cyclopentylamine.
Sulfonylation: The aromatic ring is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.
Amide bond formation: The final step involves coupling the sulfonylated aromatic compound with the cyclopentylamine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The aromatic nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfonyl)phenyl derivatives: These compounds share the sulfonylated aromatic ring and may have similar chemical reactivity.
Thiophene-containing compounds: These compounds share the thiophene ring and may have similar electronic properties.
Uniqueness
3-(4-(methylsulfonyl)phenyl)-N-(1-(thiophen-2-yl)cyclopentyl)propanamide is unique due to the combination of its structural features, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(1-thiophen-2-ylcyclopentyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-25(22,23)16-9-6-15(7-10-16)8-11-18(21)20-19(12-2-3-13-19)17-5-4-14-24-17/h4-7,9-10,14H,2-3,8,11-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOUNURINLLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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